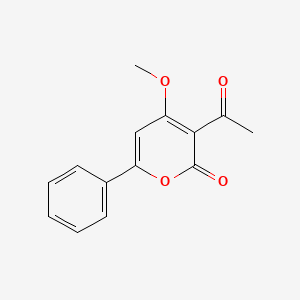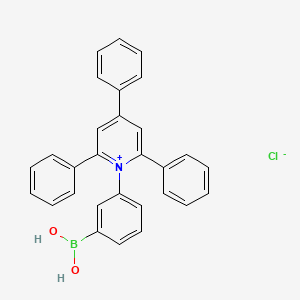![molecular formula C8H12O B14350617 Bicyclo[5.1.0]octan-3-one CAS No. 90243-81-5](/img/structure/B14350617.png)
Bicyclo[5.1.0]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[5.1.0]octan-3-one is a bicyclic organic compound with a unique structure that consists of a cyclopropane ring fused to a cycloheptane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[5.1.0]octan-3-one can be synthesized through various methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene can lead to the formation of the bicyclic skeleton . Another method involves the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic methods and the development of efficient synthetic routes could potentially make large-scale production feasible in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.1.0]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The strained ring system allows for nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bicyclo[5.1.0]octan-3-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism by which bicyclo[5.1.0]octan-3-one exerts its effects is primarily through its interaction with molecular targets. The strained ring system allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.3.0]octane: Contains a similar bicyclic structure but with different ring sizes.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
Bicyclo[51
Propriétés
Numéro CAS |
90243-81-5 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
bicyclo[5.1.0]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-7(6)5-8/h6-7H,1-5H2 |
Clé InChI |
ZMMYLZGIQHEJNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



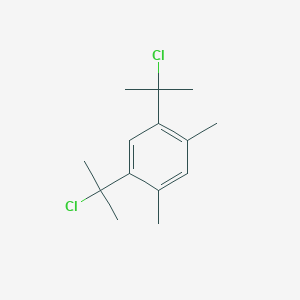
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
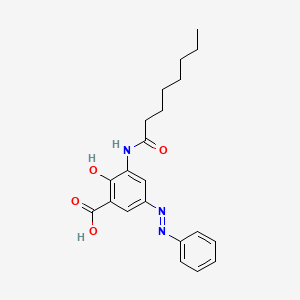
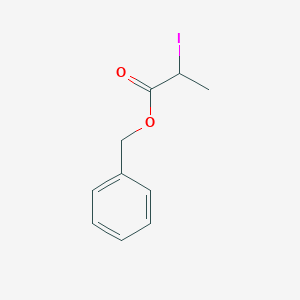
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)

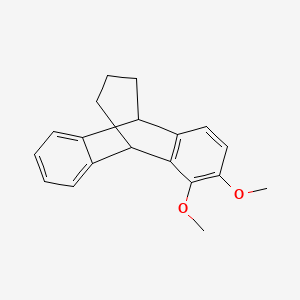
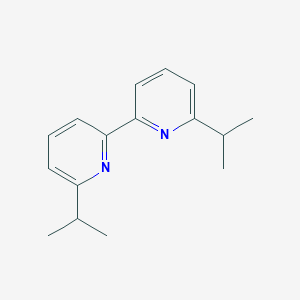
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
